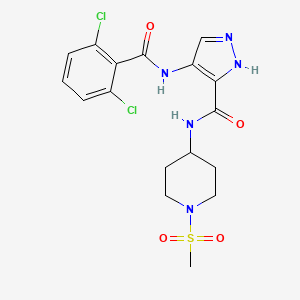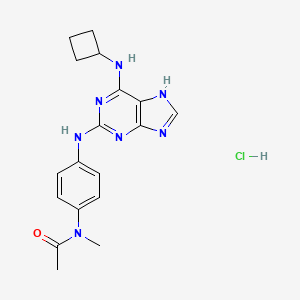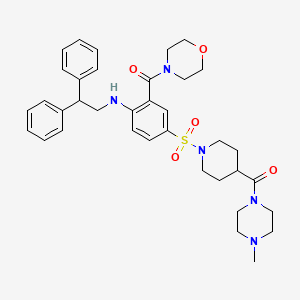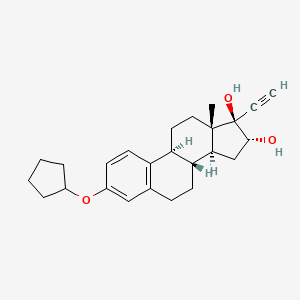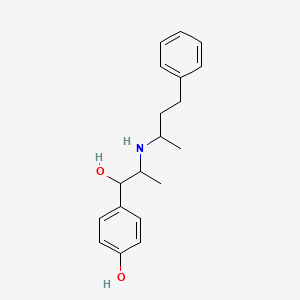
米安色林
描述
米安色林是一种四环类抗抑郁药,主要用于治疗抑郁症。它以其联合血清素能和去甲肾上腺素能作用机制而闻名。 米安色林还因其抗焦虑、镇静催眠、抗呕吐和增强食欲的作用而被使用 .
科学研究应用
作用机制
米安色林通过阻断α-肾上腺素受体、组胺 H1 受体和某些 5-羟色胺受体发挥作用。它是一种弱的去甲肾上腺素再摄取抑制剂,并强烈刺激去甲肾上腺素的释放。 该药物的治疗作用主要是由于其对 5-HT2 和 α2 突触前和躯体树突状自动和异质受体的拮抗作用 .
类似化合物:
米氮平: 在化学和功能上与米安色林相似,但在药理活性方面有很大差异,代谢行为方面也有很大差异。
阿米替林: 另一种四环类抗抑郁药,具有类似的治疗效果,但副作用特征不同。
生化分析
Biochemical Properties
Mianserin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It acts as an antagonist at 5-HT2 and α2 presynaptic and somatodendritic auto- and hetero-receptors, thereby increasing serotonergic and noradrenergic neurotransmission . Additionally, mianserin has a strong antihistaminic effect, which contributes to its sedative properties . The compound’s interaction with these receptors modulates neurotransmitter release and reuptake, influencing mood and anxiety levels.
Cellular Effects
Mianserin affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Mianserin’s antagonistic action on 5-HT2 and α2 receptors leads to increased levels of serotonin and norepinephrine in the synaptic cleft, enhancing neurotransmission . This modulation of neurotransmitter levels impacts cell signaling pathways involved in mood regulation and stress response. Furthermore, mianserin’s antihistaminic properties contribute to its sedative effects, affecting cellular metabolism and energy balance.
Molecular Mechanism
The molecular mechanism of mianserin involves its binding interactions with specific biomolecules. Mianserin binds to 5-HT2 and α2 receptors, inhibiting their activity and preventing the reuptake of serotonin and norepinephrine . This inhibition results in increased levels of these neurotransmitters in the synaptic cleft, enhancing their availability for receptor binding and signaling. Additionally, mianserin’s antihistaminic effect is mediated through its interaction with histamine receptors, contributing to its sedative properties . These molecular interactions collectively contribute to mianserin’s antidepressant and anxiolytic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of mianserin change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that mianserin maintains its efficacy over extended periods, with clinical effects becoming noticeable after 1-3 weeks of treatment
Dosage Effects in Animal Models
The effects of mianserin vary with different dosages in animal models. At therapeutic doses, mianserin exhibits antidepressant and anxiolytic effects without significant adverse effects . At higher doses, mianserin may induce toxic or adverse effects, including hypomania, seizures, and hematological problems . These threshold effects highlight the importance of careful dosage management in clinical settings to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Mianserin is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its pharmacokinetics and pharmacodynamics. The compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, leading to the formation of active and inactive metabolites . These metabolic processes affect the compound’s bioavailability, half-life, and overall efficacy. Additionally, mianserin’s impact on metabolic flux and metabolite levels contributes to its therapeutic effects and potential side effects.
Transport and Distribution
Mianserin is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound’s lipophilic nature facilitates its passage across cell membranes, allowing it to reach its target receptors in the central nervous system . Mianserin’s interaction with transporters and binding proteins influences its localization and accumulation within different tissues, affecting its overall pharmacokinetic profile and therapeutic efficacy.
Subcellular Localization
The subcellular localization of mianserin plays a crucial role in its activity and function. Mianserin is primarily localized in the synaptic cleft, where it interacts with 5-HT2 and α2 receptors to modulate neurotransmitter release and reuptake . Additionally, mianserin’s antihistaminic properties are mediated through its interaction with histamine receptors in various cellular compartments . The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, influencing its overall pharmacological effects.
准备方法
合成路线和反应条件: 米安色林盐酸盐的制备涉及多个步骤。从苯甲醛和新瓦利卡因开始,这些化合物化学结合形成中间体。该中间体与氧化苯乙烯反应,然后与亚硫酰氯、邻氨基苄醇和牛磺酸进一步反应。 最后几步涉及与氯甲酸乙酯、甲醛和甲酸反应,导致形成米安色林盐酸盐 .
工业生产方法: 米安色林盐酸盐的工业生产优化了反应条件,以提高产率并降低生产成本。 该过程涉及使用浓硫酸、碳酸钠和盐酸-乙酸乙酯进行酸化 .
化学反应分析
反应类型: 米安色林会发生各种化学反应,包括氧化、还原和取代。 米安色林的代谢涉及形成三个主要的氧化产物:8-羟基米安色林、去甲基米安色林和米安色林 2-氧化物 .
常用试剂和条件:
氧化: 涉及细胞色素 P-450 酶。
还原: 通常涉及还原剂,如硼氢化钠。
取代: 通常涉及亲核取代反应。
相似化合物的比较
Mirtazapine: Chemically and functionally similar to mianserin but with significant differences in pharmacological activity and metabolic behavior.
Amitriptyline: Another tetracyclic antidepressant with similar therapeutic effects but different side effect profiles.
Uniqueness: Mianserin is unique due to its combined serotonergic and noradrenergic mechanism of action, along with its strong antihistaminic effect and minimal anticholinergic properties .
属性
IUPAC Name |
5-methyl-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2/c1-19-10-11-20-17-9-5-3-7-15(17)12-14-6-2-4-8-16(14)18(20)13-19/h2-9,18H,10-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQUQVLFIPOEMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
21535-47-7 (mono-hydrochloride) | |
| Record name | Mianserin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024219974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6023317 | |
| Record name | Mianserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Mianserin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015620 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.32e-01 g/L | |
| Record name | Mianserin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015620 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Mianserin's mechanism of therapeutic action is not well understood, although it apparently blocks alpha-adrenergic, histamine H1, and some types of serotonin receptors. | |
| Record name | Mianserin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06148 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
24219-97-4 | |
| Record name | Mianserin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24219-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mianserin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024219974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mianserin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06148 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mianserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mianserin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.884 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MIANSERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/250PJI13LM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MIANSERIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7182 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Mianserin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015620 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


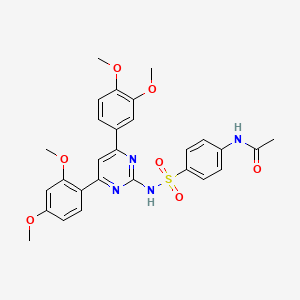

piperazino) ketone](/img/structure/B1677039.png)
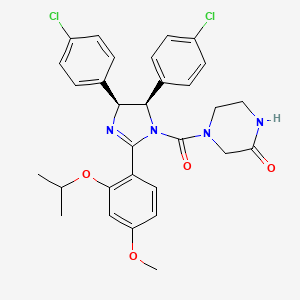
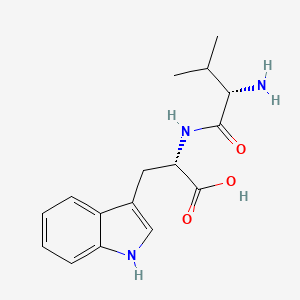
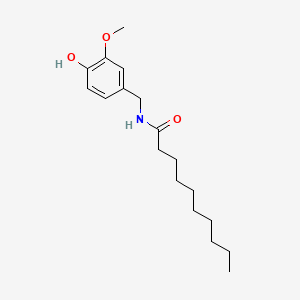
![N-[3,4-bis(trifluoromethyl)phenyl]-4-(pyridin-4-ylmethyl)phthalazin-1-amine](/img/structure/B1677045.png)

